![molecular formula C20H16ClN5O2 B3413315 3-chloro-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide CAS No. 946211-91-2](/img/structure/B3413315.png)

3-chloro-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide

Vue d'ensemble

Description

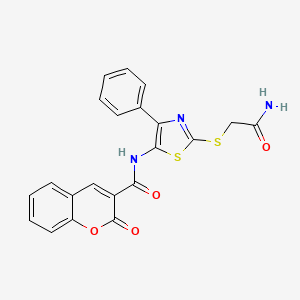

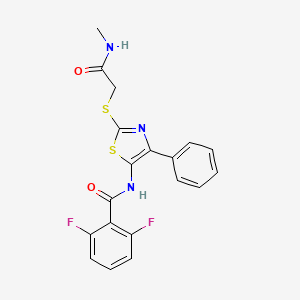

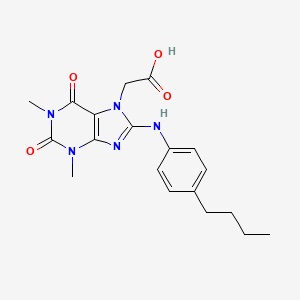

3-chloro-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide is a synthetic compound, celebrated for its complex chemical structure and potential applications in various scientific fields. It combines a benzamide backbone with a triazolopyridazine moiety, along with phenyl and chloro substituents, rendering it an intriguing subject for chemical, biological, and pharmaceutical research.

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo derivatives, have been found to exhibit anti-inflammatory and analgesic activities . These activities are often mediated through the inhibition of cyclooxygenase (COX) enzymes , which are key players in the inflammatory response.

Mode of Action

Prostaglandins are derived from arachidonic acid and play a crucial role in mediating inflammation and pain .

Biochemical Pathways

The compound likely affects the arachidonic acid pathway, given that it potentially inhibits COX enzymes . This inhibition can lead to a decrease in the production of prostaglandins, thereby reducing inflammation and pain .

Pharmacokinetics

The pharmacokinetic properties of similar compounds have been studied . Such studies can provide insights into the bioavailability of the compound, but specific information for this compound is currently unavailable.

Result of Action

The result of the compound’s action would likely be a reduction in inflammation and pain, given its potential anti-inflammatory and analgesic activities . This is based on the assumption that it inhibits the production of prostaglandins by blocking COX enzymes .

Analyse Biochimique

Biochemical Properties

3-chloro-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect signaling pathways that regulate cell growth and proliferation . Additionally, it may interact with proteins involved in DNA repair and replication, thereby influencing cellular responses to DNA damage.

Cellular Effects

The effects of this compound on cells are multifaceted. It can modulate cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell division and differentiation . By altering these pathways, the compound can influence gene expression and cellular metabolism. For example, it may upregulate or downregulate the expression of genes involved in apoptosis (programmed cell death), leading to increased or decreased cell survival. Furthermore, this compound can affect cellular metabolism by altering the activity of metabolic enzymes, thereby impacting the production and utilization of energy within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their catalytic activity. This inhibition can be competitive, where the compound competes with the natural substrate for binding, or non-competitive, where it binds to a different site on the enzyme . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Over time, it may undergo metabolic degradation, leading to the formation of inactive or less active metabolites. Long-term exposure to this compound in vitro or in vivo can result in adaptive cellular responses, such as changes in gene expression and enzyme activity, which may alter its overall impact on cellular function.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide typically involves a multi-step process:

Formation of triazolopyridazine: Starting from suitable precursors like hydrazine derivatives and aromatic nitriles, the triazolopyridazine ring is constructed through cyclization reactions.

Phenylation: Introduction of the phenyl group via standard aromatic substitution methods.

Formation of benzamide: The benzamide backbone is introduced, often through acylation reactions.

Introduction of the chloro group: Chlorination is carried out using suitable chlorinating agents under controlled conditions.

Coupling: The final product is achieved by coupling the benzamide backbone with the triazolopyridazine derivative via ether linkages, employing reagents like alkoxides or using specific catalysts.

Industrial Production Methods: For large-scale production, optimized routes employing continuous flow reactors or advanced catalytic processes may be utilized to enhance yield and purity while minimizing reaction time and cost.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, particularly at its aromatic rings, forming quinones or other oxidized derivatives.

Reduction: Reduction may target the nitrogens in the triazole ring, potentially producing dihydro or tetrahydro derivatives.

Substitution: Nucleophilic or electrophilic substitutions can occur at the chloro or other reactive sites.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, or oxygen under catalytic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon, lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols, and electrophiles under acidic or basic conditions.

Major Products:

Oxidation: Derivatives with additional oxygen functionalities.

Reduction: Partially or fully hydrogenated triazole derivatives.

Substitution: Various substituted derivatives depending on the nucleophiles or electrophiles used.

Applications De Recherche Scientifique

Chemistry: The compound serves as a precursor or intermediate in the synthesis of more complex molecules. Biology: Potential as a probe molecule in biochemical assays due to its unique structure. Medicine: Investigated for pharmacological activity, possibly acting on specific receptors or enzymes. Industry: Applications in materials science for developing advanced polymers or coatings with unique chemical properties.

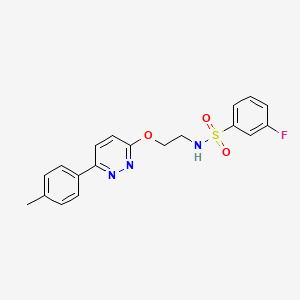

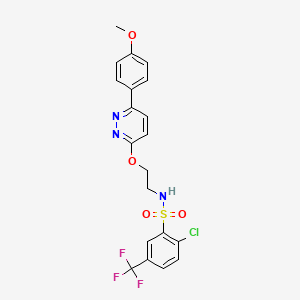

Comparaison Avec Des Composés Similaires

Unique Features: The compound’s specific combination of a benzamide structure with a triazolopyridazine ring and additional phenyl and chloro groups sets it apart from many other molecules. Similar Compounds:

3-chloro-N-[2-(4-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl]benzamide.

3-chloro-N-[2-(3,5-diphenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl]benzamide. These compounds share similar structural motifs but vary in their specific substituents, influencing their chemical and biological properties.

This compound represents a fascinating blend of structural complexity and potential for a wide range of scientific inquiries!

Propriétés

IUPAC Name |

3-chloro-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClN5O2/c21-16-8-4-7-15(13-16)20(27)22-11-12-28-18-10-9-17-23-24-19(26(17)25-18)14-5-2-1-3-6-14/h1-10,13H,11-12H2,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPPLSRZDTQAQKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

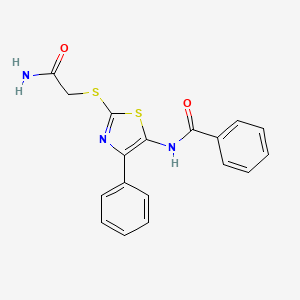

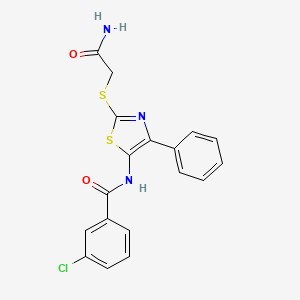

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(4-methoxy-3-methylbenzenesulfonyl)piperazine](/img/structure/B3413233.png)

![1-(2-chlorobenzenesulfonyl)-4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B3413241.png)

![1-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(3-fluorobenzenesulfonyl)piperazine](/img/structure/B3413266.png)

![5-(2,4-dichlorobenzyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3413281.png)

![(2E)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B3413283.png)

![2-[4-(3-bromobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B3413309.png)

![N-(2,5-dimethoxyphenyl)-4-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide](/img/structure/B3413335.png)